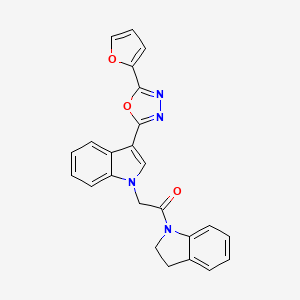
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that incorporates multiple bioactive moieties, including indole and oxadiazole structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of an indole ring system linked to an oxadiazole, which is further substituted by a furan group. The presence of these heterocycles contributes to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
The exact MIC values for this specific compound remain to be determined through experimental studies.
Anticancer Activity
The indole and oxadiazole groups are well-documented for their anticancer properties. A study highlighted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines . Specifically, the 1,3,4-oxadiazole derivatives have been linked to mechanisms that induce apoptosis in cancer cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : The furan ring contributes to antioxidant activity, which may protect cells from oxidative stress.
Case Studies
A recent study investigated the biological activities of various indole derivatives, including those with oxadiazole substitutions. The findings demonstrated that these compounds significantly inhibited the growth of Mycobacterium tuberculosis and exhibited cytotoxic effects on tumor cell lines .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-22(28-12-11-16-6-1-3-8-19(16)28)15-27-14-18(17-7-2-4-9-20(17)27)23-25-26-24(31-23)21-10-5-13-30-21/h1-10,13-14H,11-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLZDIVSFLJAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














